molecular formula C15H19ClN2O B12476008 2-chloro-N'-(4-ethylcyclohexylidene)benzohydrazide

2-chloro-N'-(4-ethylcyclohexylidene)benzohydrazide

Cat. No.: B12476008
M. Wt: 278.78 g/mol
InChI Key: RZPVGWIEFFZKDF-UHFFFAOYSA-N
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Description

2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide is a chemical compound with the molecular formula C15H19ClN2O. It is a member of the benzohydrazide family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 4-ethylcyclohexanone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzohydrazides .

Scientific Research Applications

2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N’-(4-ethylcyclohexylidene)benzohydrazide is unique due to its specific structural features, such as the presence of the 4-ethylcyclohexylidene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

2-chloro-N-[(4-ethylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C15H19ClN2O/c1-2-11-7-9-12(10-8-11)17-18-15(19)13-5-3-4-6-14(13)16/h3-6,11H,2,7-10H2,1H3,(H,18,19)

InChI Key

RZPVGWIEFFZKDF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=NNC(=O)C2=CC=CC=C2Cl)CC1

Origin of Product

United States

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